N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
Description
N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a thiazole-based compound featuring a propanamide backbone substituted with a benzyl group at the nitrogen atom and a 2-methyl-4-(thiophen-2-yl)thiazol-5-yl moiety at the third carbon.
Properties
IUPAC Name |
N-benzyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-13-20-18(15-8-5-11-22-15)16(23-13)9-10-17(21)19-12-14-6-3-2-4-7-14/h2-8,11H,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDLBCFYNHRXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NCC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a thiophene compound under controlled conditions. The reaction may involve the use of catalysts such as phosphorus pentasulfide (P4S10) for sulfurization and other reagents to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would typically be optimized for cost-effectiveness and scalability, involving precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanamide Nitrogen
- N-(3-chlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (): Replacing the benzyl group with a 3-chlorophenyl substituent introduces electronegative chlorine, which may enhance binding to hydrophobic pockets in target proteins. Such halogenated analogs often exhibit improved metabolic stability compared to non-halogenated counterparts .
- However, steric hindrance from the cyclic alkyl group might reduce binding affinity compared to the planar benzyl substituent in the target compound .
Variations in the Thiazole Ring Substituents
- This compound was synthesized in 87% yield via Hantzsch cyclization, suggesting efficient scalability compared to methods requiring catalysts .
N-[2-(4-methoxyphenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4ca) ():
Hydroxy and methoxy substituents enhance solubility via hydrogen bonding. The hydroxyl group at the 4-position of the thiazole ring may participate in intramolecular interactions, affecting conformational stability .
Bioactivity of Thiazole-Based Analogs
Thiadiazole derivatives (): Compounds like 7b and 11 exhibited potent anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL), attributed to the thiazole-thiadiazole hybrid scaffold. The target compound’s thiophene-thiazole framework may similarly interact with kinase or tubulin targets, though empirical data are needed .
- Tetrazole analogs (): The tetrazole ring in 2-(4-chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide enhances metabolic resistance compared to carboxylic acids. This highlights the importance of heterocyclic modifications in optimizing bioavailability, a consideration relevant to the target compound’s benzyl-thiazole design .
Spectral and Analytical Data
Biological Activity
N-benzyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- IUPAC Name: N-benzyl-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide
- Molecular Formula: C18H18N2OS2
- CAS Number: 1049132-44-6
The compound features a thiazole ring substituted with a thiophene group and a benzyl moiety, which contributes to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of a thiazole derivative with a thiophene compound under controlled conditions. Catalysts such as phosphorus pentasulfide (P4S10) may be employed to facilitate the formation of the thiazole ring.
Biological Activities
This compound has been investigated for various biological activities:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have suggested that thiazole-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and modulation of specific signaling pathways. For example, certain thiazole derivatives have demonstrated the ability to inhibit collagen prolyl hydroxylase, which is crucial in fibrogenesis .
The exact mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition: Binding to specific enzymes or receptors, altering their activity.
- Cell Cycle Arrest: Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction: Triggering programmed cell death pathways.
Study 1: Antifibrotic Activity
A study explored the antifibrotic potential of thiazole derivatives similar to this compound. The results indicated significant inhibition of collagen expression in hepatic stellate cells, suggesting potential therapeutic applications in liver fibrosis .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 12m | 45.69 | Inhibition of collagen synthesis |
| Compound 12q | 45.81 | Induction of apoptosis |
Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The findings revealed that certain derivatives exhibited potent antibacterial activity with low minimum inhibitory concentrations (MICs), indicating their potential as lead compounds for drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
